(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol
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Overview
Description
(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol is an organic compound that features a pyrazole ring substituted with an aminophenyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol typically involves the reaction of 2-aminobenzyl alcohol with hydrazine derivatives under controlled conditions. One common method includes the cyclization of 2-aminobenzyl alcohol with hydrazine hydrate in the presence of a suitable catalyst to form the pyrazole ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents such as thionyl chloride (SOCl2) for converting the amino group to a chloro group.
Major Products Formed
Oxidation: Formation of (3-(2-Formylphenyl)-1H-pyrazol-5-yl)methanol or (3-(2-Carboxyphenyl)-1H-pyrazol-5-yl)methanol.
Reduction: Formation of this compound.
Substitution: Formation of (3-(2-Chlorophenyl)-1H-pyrazol-5-yl)methanol.
Scientific Research Applications
Chemistry
In chemistry, (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to bind to specific enzymes, making it useful in the development of enzyme inhibitors.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of (3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can participate in π-π interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
(2-Aminophenyl)methanol: Similar structure but lacks the pyrazole ring.
(3-(2-Nitrophenyl)-1H-pyrazol-5-yl)methanol: Similar structure but with a nitro group instead of an amino group.
(3-(2-Chlorophenyl)-1H-pyrazol-5-yl)methanol: Similar structure but with a chloro group instead of an amino group.
Uniqueness
(3-(2-Aminophenyl)-1H-pyrazol-5-yl)methanol is unique due to the presence of both the amino group and the pyrazole ring. This combination allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
[3-(2-aminophenyl)-1H-pyrazol-5-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-9-4-2-1-3-8(9)10-5-7(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVHZSDDUAPTGG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2)CO)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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